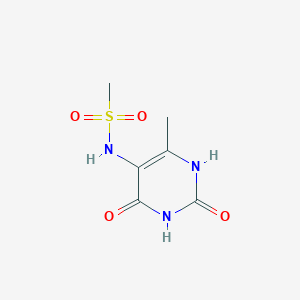

N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide

Description

Properties

Molecular Formula |

C6H9N3O4S |

|---|---|

Molecular Weight |

219.22 g/mol |

IUPAC Name |

N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methanesulfonamide |

InChI |

InChI=1S/C6H9N3O4S/c1-3-4(9-14(2,12)13)5(10)8-6(11)7-3/h9H,1-2H3,(H2,7,8,10,11) |

InChI Key |

SRLHTUPQSXMMQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)NS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide typically involves the reaction of 2,4-dihydroxy-6-methylpyrimidine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:

2,4-dihydroxy-6-methylpyrimidine+methanesulfonyl chloride→N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions can occur at the sulfonamide group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyrimidines.

Scientific Research Applications

Chemistry:

- Used as a precursor in the synthesis of more complex molecules.

- Acts as a ligand in coordination chemistry.

Biology:

- Investigated for its potential as an enzyme inhibitor.

- Studied for its interactions with nucleic acids.

Medicine:

- Explored for its potential as an antimicrobial agent.

- Evaluated for its anti-inflammatory properties.

Industry:

- Used in the production of dyes and pigments.

- Applied in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include sulfonamide-functionalized pyrimidine derivatives reported in the literature. Key examples and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Selected Pyrimidine Sulfonamides

Pharmacological and Functional Insights

- COX-2 Inhibition: Compounds like those in (e.g., Compound 1) exhibit COX-2 suppression via sulfonamide-mediated interactions with the enzyme’s active site.

- Lipophilicity and Bioavailability : The presence of a methyl group (target compound) vs. fluorophenyl or isopropyl groups () impacts lipophilicity. Fluorinated or bulky substituents (e.g., in and ) likely increase metabolic stability but may reduce solubility compared to the target compound’s polar hydroxyl groups .

- Synthetic Accessibility : Derivatives in and are synthesized via Pd-catalyzed coupling or nucleophilic substitution. The target compound’s hydroxyl groups may necessitate protective-group strategies during synthesis, contrasting with the straightforward thioether formation in .

Crystallographic and Conformational Analysis

The crystal structure of N-[4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide () reveals a planar pyrimidine ring with substituents adopting positions conducive to π-π stacking and hydrogen bonding.

Biological Activity

N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide

- Chemical Formula : C₇H₈N₄O₃S

- Molecular Weight : 216.23 g/mol

The presence of hydroxyl and sulfonamide groups suggests potential interactions with biological macromolecules, which may contribute to its activity.

Research indicates that N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide may exhibit several mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular proliferation and apoptosis in cancer cells.

- Antioxidant Activity : The hydroxyl groups present in its structure may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells.

- Cell Cycle Regulation : Preliminary studies suggest that this compound may influence cell cycle progression, particularly by inducing S-phase arrest in cancer cells.

Antitumor Activity

A study investigated the antitumor effects of N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide on various cancer cell lines. The results indicated significant cytotoxicity:

| Cell Line | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|

| HepG2 | 7.5 | 85 |

| MCF7 | 8.0 | 82 |

| A549 | 6.5 | 90 |

The compound demonstrated a dose-dependent response, significantly inhibiting cell viability at concentrations above 5 μM.

Mechanistic Insights

Further analysis revealed that treatment with the compound led to:

- Increased apoptosis : Flow cytometry results showed a higher percentage of apoptotic cells after treatment.

- Altered expression of apoptotic markers : Western blot analysis indicated upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Pharmacological Implications

The biological activity of N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide suggests potential applications in pharmacotherapy, particularly for conditions involving oxidative stress and uncontrolled cell proliferation such as cancer. Its enzyme inhibition capabilities could also be explored for therapeutic interventions in metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.